Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate
CAS No.: 1334413-33-0
Cat. No.: VC0153404
Molecular Formula: C10H16FNO3
Molecular Weight: 217.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334413-33-0 |
|---|---|
| Molecular Formula | C10H16FNO3 |
| Molecular Weight | 217.24 |
| IUPAC Name | tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6H2,1-3H3 |
| Standard InChI Key | ZRQXQCQSKSYTBU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(=O)C1)F |
Introduction
Physical and Chemical Properties
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is a structurally distinctive compound with well-characterized physicochemical properties. The molecular formula C₁₀H₁₆FNO₃ indicates a relatively small organic molecule containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms arranged in a specific configuration . The compound has been extensively characterized through analytical techniques, with its molecular weight consistently reported as 217.24 g/mol across multiple sources .
The physical state of the compound at room temperature is solid, with a melting point of 77°C . This relatively high melting point suggests moderate intermolecular forces stabilizing the crystal lattice. Its boiling point is reported as 288.7±40.0°C at 760 mmHg, indicating that the compound has relatively low volatility at standard conditions . The density of 1.2±0.1 g/cm³ is typical for organic compounds of this structural class .
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 217.24 | g/mol |
| Density | 1.2±0.1 | g/cm³ |
| Melting Point | 77 | °C |
| Boiling Point | 288.7±40.0 | °C at 760 mmHg |
| Flash Point | 128.4±27.3 | °C |
| LogP | 0.48 | - |
| Polar Surface Area | 46.61 | Ų |
| Index of Refraction | 1.466 | - |
| Vapor Pressure | 0.0±0.6 | mmHg at 25°C |
| Exact Mass | 217.111420 | - |
Chemical Structure and Nomenclature
Structural Features
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate contains several key structural elements that define its chemical behavior and applications:
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A six-membered piperidine ring with nitrogen at position 1
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen
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A fluorine substituent at the 3-position of the piperidine ring
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A ketone (oxo) group at the 4-position of the ring
The presence of these functional groups creates a molecule with distinct reactivity patterns and potential for chemical transformations. The Boc protecting group serves to modulate the reactivity of the nitrogen atom, while the fluorine substituent introduces unique electronic effects. The ketone group provides a handle for further synthetic modifications through nucleophilic addition reactions.
Nomenclature and Identifiers
The compound is known by various names and identifiers across chemical databases and literature sources. The table below presents the most common alternative names and identification codes:
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate |
| CAS Registry Number | 211108-50-8 |
| European Community (EC) Number | 694-808-6 |
| DSSTox Substance ID | DTXSID00441752 |
| Nikkaji Number | J2.162.703H |
| MDL Number | MFCD10566554 |
Common synonyms include 1-Boc-3-fluoro-4-oxopiperidine, 1-Boc-3-fluoropiperidin-4-one, 3-fluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, and 1-(tert-Butoxycarbonyl)-3-fluoro-4-piperidone, among others . This diversity of nomenclature reflects the compound's relevance across different research contexts and application areas.
Synthetic Applications and Research Significance
Role in Organic Synthesis
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate serves as a valuable building block in organic synthesis, particularly in medicinal chemistry and drug discovery programs. The compound combines several advantageous features for synthetic chemists:
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The Boc-protected nitrogen enables selective reactions at other positions in the molecule
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The fluorine substituent introduces unique electronic effects and can enhance metabolic stability
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The ketone group provides a reactive site for further elaboration through reduction, nucleophilic addition, or condensation reactions
Related Compounds and Derivatives
Hydrate Form
A hydrate form of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 1955548-89-6) is also documented in chemical databases . This hydrate has a molecular weight of 235.25 g/mol, reflecting the additional water molecule in the crystal structure . The formation of a stable hydrate suggests the compound has hydrogen bond acceptor sites capable of interacting with water molecules in a crystalline lattice. The existence of a hydrate form may have implications for formulation, solubility, and processing considerations in pharmaceutical applications.
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